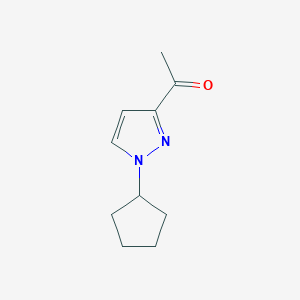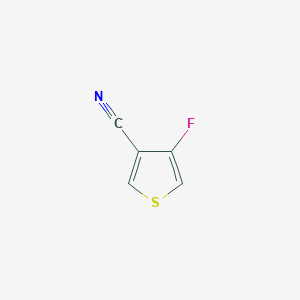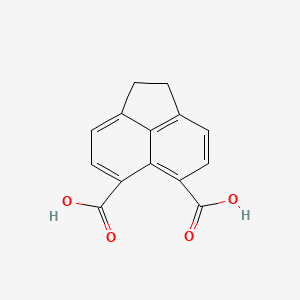
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H10N2O4 It is a derivative of naphthalene, characterized by the presence of a hydroxy group, a nitro group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide typically involves the nitration of 4-hydroxy-1-naphthylamine followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the naphthalene ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of N-(4-hydroxy-2-aminonaphthalen-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide exerts its effects involves interactions with various molecular targets. The hydroxy and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound may also interact with enzymes and proteins, altering their function and contributing to its biological activities .
類似化合物との比較
Similar Compounds
- N-(4-hydroxy-2-nitrophenyl)acetamide
- N-(4-hydroxy-3-nitrophenyl)acetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
Uniqueness
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to its phenyl analogs. The presence of both hydroxy and nitro groups on the naphthalene ring allows for diverse chemical reactivity and potential biological activities. Its structure also enables it to participate in various redox reactions, making it a valuable compound for research in oxidative stress and related fields .
特性
分子式 |
C12H10N2O4 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)13-12-9-5-3-2-4-8(9)11(16)6-10(12)14(17)18/h2-6,16H,1H3,(H,13,15) |
InChIキー |
BDFYTPMEEIYXCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C2=CC=CC=C21)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)


![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)



![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)

